molecular formula C11H12FN3O B13269485 1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Cat. No.: B13269485
M. Wt: 221.23 g/mol
InChI Key: LHEXBYBMDYIUJD-UHFFFAOYSA-N
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Description

1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluoro-substituted phenyl group and an amine group attached to the oxadiazole ring

Preparation Methods

The synthesis of 1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the Fluoro-Substituted Phenyl Group: The fluoro-substituted phenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Amine Group:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can be compared with other similar compounds, such as:

    1-(4-Fluoro-3-methylphenyl)ethan-1-amine: This compound shares a similar structure but lacks the oxadiazole ring, which may result in different chemical and biological properties.

    1-(3-Fluoro-4-methylphenyl)ethanone: This compound has a ketone group instead of an amine group, leading to different reactivity and applications.

    (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine: This enantiomeric compound may exhibit different biological activity due to its chiral nature.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H12FN3O

Molecular Weight

221.23 g/mol

IUPAC Name

1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C11H12FN3O/c1-6-3-4-8(5-9(6)12)10-14-11(7(2)13)16-15-10/h3-5,7H,13H2,1-2H3

InChI Key

LHEXBYBMDYIUJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C(C)N)F

Origin of Product

United States

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